3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with two fluorine atoms and a carboxamide group. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using deoxyfluorination reagents under controlled conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized separately through a condensation reaction involving appropriate starting materials.
Coupling Reaction: The final step involves coupling the thiazole ring with the difluorinated cyclobutane ring using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorinated cyclobutane ring may enhance the compound’s stability and binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-carboxamide: Lacks the thiazole ring, making it less versatile in biological applications.
N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide: Does not have fluorine atoms, potentially affecting its chemical reactivity and stability.
3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide: Similar structure but without the methyl group, which may influence its biological activity.
Uniqueness
The presence of both the difluorinated cyclobutane ring and the thiazole ring in 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide makes it unique. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2OS/c1-5-4-15-8(12-5)13-7(14)6-2-9(10,11)3-6/h4,6H,2-3H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISDIOFAFXQRFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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